3-Amino-1,2,4-dithiazole-5-thione

Overview

Description

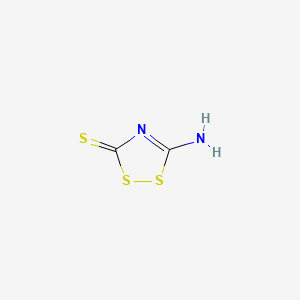

3-Amino-1,2,4-dithiazole-5-thione, also known as xanthane hydride, is a heterocyclic compound with the molecular formula C2H2N2S3. This compound is characterized by a unique structure that includes a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. It is widely used in various chemical processes due to its sulfur-transfer properties .

Mechanism of Action

Target of Action

3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride, primarily targets the nucleophilic sites on the DNA of cancer cells . It is also used as a sulfur-transfer reagent for the solid-phase synthesis of oligonucleotide phosphorothioates .

Mode of Action

The compound interacts with its targets through a nucleophilic attack . The reaction pathway involves the initial nucleophilic attack of the phosphorus at sulfur next to the thiocarbonyl group of xanthane hydride, followed by the decomposition of the phosphonium intermediate formed to products .

Biochemical Pathways

The primary biochemical pathway affected by ADTT is the synthesis of oligonucleotide phosphorothioates . This pathway is crucial in nucleic acid research and is among the most promising analogues tested as oligonucleotide therapeutics .

Pharmacokinetics

It is known that adtt inhibits fatty acid synthesis and hydrolyzes into acid conjugates .

Result of Action

The action of ADTT results in the inhibition of the growth of cancer cells by preventing them from dividing . It also leads to the formation of nitrosothiols when its acid conjugates react with nitrite ions .

Action Environment

The action, efficacy, and stability of ADTT can be influenced by environmental factors. For instance, it is recommended to store ADTT at room temperature and protect it from light .

Biochemical Analysis

Biochemical Properties

3-Amino-1,2,4-dithiazole-5-thione plays a crucial role in biochemical reactions, particularly in the sulfurization of phosphines and phosphites. It interacts with enzymes and proteins involved in sulfur transfer processes. For instance, it reacts with triphenyl phosphine to yield triphenyl phosphine sulfide and thiocarbamoyl isothiocyanate . The nature of these interactions involves nucleophilic attack at the sulfur atom adjacent to the thiocarbonyl group, leading to the formation of phosphonium intermediates .

Cellular Effects

This compound has been studied for its effects on cell regulation and signal transduction. It inhibits the growth of cancer cells by reacting with nucleophilic sites on the DNA, preventing cell division . Additionally, it affects cell signaling pathways and gene expression, influencing cellular metabolism and function . The compound’s impact on cell function includes alterations in fatty acid synthesis and the formation of nitrosothiols through hydrolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a sulfur transfer reagent. It exerts its effects through nucleophilic attack at the sulfur atom, leading to the formation of phosphonium intermediates . This process results in the sulfurization of phosphines and phosphites, yielding products such as triphenyl phosphine sulfide and trimethyl thiophosphate . The compound’s ability to inhibit enzymes and alter gene expression further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that it maintains its functional activity for extended periods, with stable solutions displaying no loss of activity for over six months . Long-term effects on cellular function include sustained inhibition of fatty acid synthesis and continued impact on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity and alters cellular metabolism without significant toxicity . At higher doses, toxic effects such as DNA damage and disruption of cellular processes have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur transfer and enzyme inhibition. It interacts with enzymes such as triphenyl phosphine and trimethyl phosphite, leading to the formation of sulfurized products . The compound’s impact on metabolic flux includes alterations in fatty acid synthesis and the formation of nitrosothiols . These interactions influence overall metabolite levels and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its interactions with nucleophilic sites on biomolecules . The compound’s distribution affects its overall biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1,2,4-dithiazole-5-thione can be synthesized through several methods. One common approach involves the reaction of aroyl isothiocyanates with phosphorus pentasulfide in boiling carbon disulfide . Another method includes the treatment of dithiobiurets or trithioallophthanic acid with halogens .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfurizing reagents such as 3-((dimethylaminomethylene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). This reagent is used in the sulfurization step during the synthesis of DNA phosphorothioate oligonucleotides .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2,4-dithiazole-5-thione undergoes various chemical reactions, including:

Sulfurization: It reacts with phosphorus (III) derivatives to form phosphorothioates.

Aminomethylation: This reaction with the RNH2-HCHO system results in the formation of new heterocyclic systems.

Common Reagents and Conditions:

Sulfurization: Common reagents include triphenyl phosphine and trimethyl phosphite.

Aminomethylation: This reaction involves formaldehyde and amines.

Major Products:

Scientific Research Applications

3-Amino-1,2,4-dithiazole-5-thione has several applications in scientific research:

Comparison with Similar Compounds

- 3-Phenoxy-1,2,4-dithiazole-5-one

- 3-Phenylthio-1,2,4-dithiazole-5-one

- 3-Ethoxy-1,2,4-dithiazole-5-one

Comparison: 3-Amino-1,2,4-dithiazole-5-thione is unique due to its high sulfur-transfer efficiency and stability in various solvents. Compared to other 1,2,4-dithiazole derivatives, it exhibits higher reactivity and efficiency in sulfurization reactions .

Biological Activity

3-Amino-1,2,4-dithiazole-5-thione (ADTT) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological applications, and underlying mechanisms, supported by data tables and relevant case studies.

ADTT is characterized by the formula and is recognized for its role as a sulfur-transfer reagent in various chemical reactions. The compound has been used in the large-scale synthesis of oligonucleotide phosphorothioates, which are critical in molecular biology for applications such as antisense therapy and gene silencing .

Synthesis Mechanism

The synthesis of phosphorothioates using ADTT involves a sulfurization step where ADTT acts as an efficient sulfur-transfer agent. A typical reaction setup includes a solution of ADTT in a mixture of pyridine and acetonitrile, which facilitates the conversion of phosphites to phosphorothioates .

Biological Applications

ADTT exhibits a range of biological activities, including:

- Anticancer Activity : ADTT has been reported to inhibit the growth of cancer cells, making it a candidate for anticancer drug development .

- Antiviral Properties : Studies indicate that compounds related to the dithiazole scaffold possess antiviral activity, suggesting potential applications in treating viral infections .

- Antifungal and Antibacterial Effects : The compound has shown efficacy against various fungal and bacterial strains, contributing to its classification as an antimicrobial agent .

The biological activity of ADTT can be attributed to several mechanisms:

- Nucleophilic Substitution : The compound undergoes nucleophilic substitution reactions that can modify biomolecules, potentially leading to therapeutic effects.

- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in cell proliferation or viral replication, ADTT can disrupt critical biological pathways.

- Formation of Phosphorothioate Bonds : The ability to form phosphorothioate bonds enhances the stability and efficacy of oligonucleotides used in gene therapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of ADTT on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antiviral Activity

In another investigation, ADTT was tested against a panel of viruses. The compound demonstrated notable antiviral activity against influenza virus strains, with IC50 values indicating effective inhibition at low concentrations.

| Virus Type | IC50 (µM) |

|---|---|

| Influenza A | 5 |

| Influenza B | 8 |

Properties

IUPAC Name |

5-amino-1,2,4-dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZHEXZIISFIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)SS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218576 | |

| Record name | 1,2,4-Dithiazolidine-3-thione, 5-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-35-1 | |

| Record name | Amino-3H-1,2,4-dithiazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6846-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Dithiazolidine-3-thione, 5-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006846351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthane hydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Dithiazolidine-3-thione, 5-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3H-1,2,4-dithiazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Xanthane hydride in chemical synthesis?

A1: Xanthane hydride is primarily recognized as an efficient sulfur-transfer reagent in organic synthesis. It is particularly useful in the solid-phase synthesis of oligonucleotide phosphorothioates, a class of important therapeutic molecules [, ].

Q2: How does Xanthane hydride facilitate sulfur transfer to phosphorous(III) compounds?

A2: Contrary to earlier assumptions, the reaction mechanism involves the nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of Xanthane hydride, not the amino group [, , ]. This attack forms a phosphonium ion intermediate, which subsequently decomposes into the desired phosphine sulfide or thiophosphate, along with thiocarbamoyl isothiocyanate as a byproduct [, , ].

Q3: What experimental evidence supports the proposed mechanism of sulfur transfer by Xanthane hydride?

A3: Several lines of evidence support the proposed mechanism:

- Trapping Experiments: The transient thiocarbamoyl isothiocyanate byproduct has been successfully trapped using nucleophiles, confirming its formation during the reaction [].

- Kinetic Studies: The sulfurisation reaction exhibits second-order kinetics, consistent with a bimolecular reaction involving both Xanthane hydride and the phosphorous(III) compound [].

- Hammett & Taft Analysis: Negative Hammett (ρ ≈ -1.0) and Taft reaction constants point towards the development of partial positive charge in the transition state, corroborating the formation of a phosphonium ion intermediate [].

Q4: How does the solvent polarity affect the rate of sulfurisation reactions involving Xanthane hydride?

A4: Studies indicate that increasing solvent polarity leads to a decrease in the sulfurisation rate []. This observation is attributed to the increased stability of Xanthane hydride in more polar solvents, making it less reactive.

Q5: Beyond phosphorous compounds, what other reactions is Xanthane hydride known to participate in?

A5: Xanthane hydride demonstrates versatility in several other reactions, including:

- Formation of 1,3,5-thiadiazine derivatives: Reaction with dicyandiamide yields novel 1,3,5-thiadiazine derivatives, expanding its synthetic utility [].

- Aminomethylation: Under specific conditions, Xanthane hydride reacts with primary amines and formaldehyde to form a new heterocyclic system: 6,7-dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a][1,3,5]triazine [].

Q6: Have any computational studies been conducted to investigate Xanthane hydride and its reactions?

A6: Computational calculations have been employed to confirm the site of nucleophilic attack by phosphorous(III) compounds on Xanthane hydride, further validating the proposed mechanism of sulfur transfer [].

Q7: Are there any known applications of Xanthane hydride derivatives in materials science?

A7: Researchers have explored alkylphenol derivatives of Xanthane hydride as potential additives for fuels and lubricants due to their antioxidative and anticorrosive properties []. Additionally, a Xanthane hydride derivative, 2,5-bis(5-thione1,2,4-dithiazol-3-ylcarbamoyl)-terephthalic acid, has been used to modify silver nanoparticles, enhancing their tribological properties [].

Q8: What are the structural characteristics of Xanthane hydride?

A8: While the exact molecular weight is not provided in the abstracts, the molecular formula of Xanthane hydride is C3H3N3S3. The crystal structure of Xanthane hydride has been determined through X-ray investigations [, ].

Q9: Are there alternative sulfur-transfer reagents available, and how does Xanthane hydride compare?

A9: While alternative sulfur-transfer reagents exist, Xanthane hydride offers advantages such as commercial availability, low cost, and high efficiency in oligonucleotide phosphorothioate synthesis, making it a preferred choice in many applications [].

Q10: What research infrastructure and resources are essential for studying Xanthane hydride and its applications?

A10: Research on Xanthane hydride benefits from:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.